NF 115
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Overview
Description
NF 115 is a heterocyclic compound that belongs to the class of 1,5-benzothiazepines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF 115 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable chalcone derivative, followed by cyclization to form the benzothiazepine ring . The reaction conditions often include the use of catalysts such as Sm(NO3)3·6H2O in ethanol and chloroform at room temperature .
Industrial Production Methods
Industrial production of 1,5-benzothiazepines, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
NF 115 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
NF 115 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of NF 115 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepine: The parent compound with similar biological activities.
1,3,4-Oxadiazole: Another heterocyclic compound with broad biological activity.
Uniqueness
NF 115 is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrrolo and hexanoyloxy groups enhances its interaction with biological targets and its overall bioactivity .
Properties
Molecular Formula |
C24H23NO2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) hexanoate |
InChI |
InChI=1S/C24H23NO2S/c1-2-3-5-16-22(26)27-23-20-14-10-17-25(20)19-13-8-9-15-21(19)28-24(23)18-11-6-4-7-12-18/h4,6-15,17H,2-3,5,16H2,1H3 |
InChI Key |
SIMQICJOBGHLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Synonyms |
2-acetamido-2-deoxy-6-O-(2,2-bis(hydroxymethyl)-3-hydroxypropyl)glucopyranoside NF 115 NF-115 NF115 cpd |
Origin of Product |
United States |
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